Tromantadine

Content Navigation

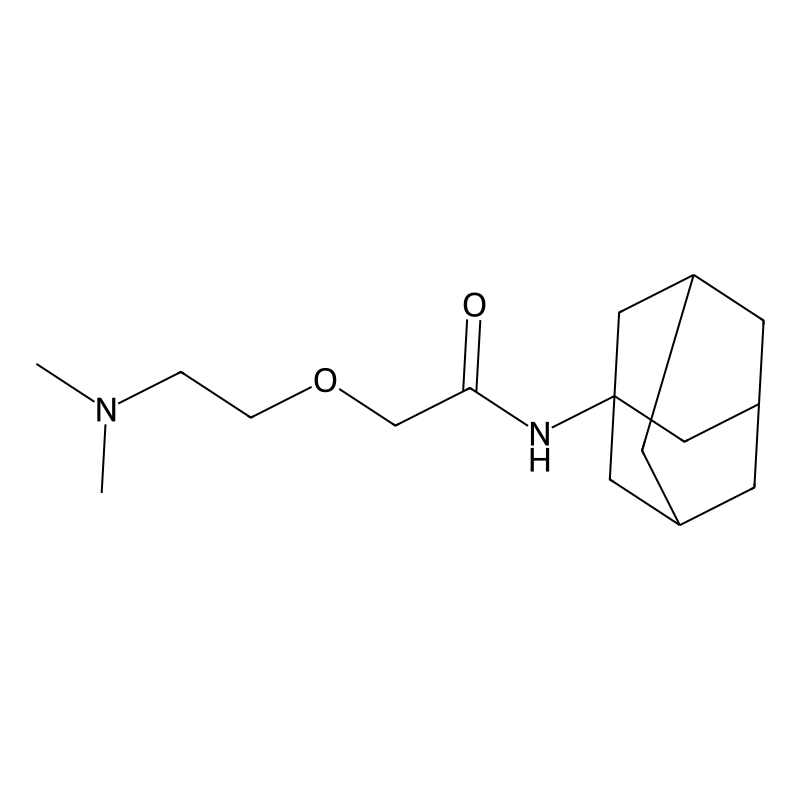

Acyclovir-resistant HSV infections (5-7% of cases) challenge standard nucleoside therapies. Tromantadine (CAS 53783-83-8) overcomes this by targeting host cell membranes to block viral fusion, independent of viral thymidine kinase. Key advantages: • Active against TK-deficient/mutant HSV, including acyclovir-resistant strains. • Multi-stage inhibition: prevents entry and late-stage assembly, with in vitro efficacy up to 4 h post-infection. • Differentiated lipophilic adamantane structure stabilizes phospholipid bilayers, raising phase transition temperature to inhibit cell-cell fusion. Suitable for topical antiviral formulation and virology research. Consistent quality for procurement.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Purity

Package Size

Tromantadine (CAS 53783-83-8) is a highly lipophilic adamantane derivative formulated primarily as a hydrochloride salt to balance aqueous solubility with lipid membrane penetration. In industrial and pharmaceutical procurement, it is distinctively valued as a non-nucleoside antiviral active pharmaceutical ingredient (API) targeting Herpes Simplex Virus (HSV). Unlike standard nucleoside analogs that strictly target DNA replication, tromantadine's specific dimethylaminoethoxyacetamide side chain enables it to interact directly with host cell phospholipid bilayers, providing a differentiated mechanism of action that is highly relevant for topical antiviral formulations and therapies targeting resistant viral strains [1].

Research Fit

Inhibits early and late stages, including viral glycoprotein processing and syncytium formation.

Does not require viral thymidine kinase; supports research on acyclovir-resistant HSV models.

Structurally distinct from parent amantadine with functional gain of anti-HSV activity.

Attempting to substitute tromantadine with either its parent compound, amantadine, or standard in-class antivirals like acyclovir results in fundamental efficacy failures. While amantadine is structurally related, it lacks the specific side chain required to stabilize cellular membranes against HSV-induced fusion, rendering it completely inactive against HSV [1]. Conversely, acyclovir is a nucleoside analog that requires activation by viral thymidine kinase (TK); substituting tromantadine with acyclovir compromises efficacy against TK-deficient or mutated HSV strains, which account for 5–7% of clinical infections [2]. Therefore, tromantadine cannot be generically replaced in formulations requiring kinase-independent, fusion-inhibiting antiviral activity.

Substitution Risk

Parent compound lacks anti-HSV activity; cannot serve as a mechanistic or antiviral control.

Nucleoside analog targeting DNA polymerase; may not recapitulate late-stage glycoprotein processing events.

Simpler adamantane derivatives may lack the N-[2-(dimethylamino)ethoxy]acetamide moiety critical for HSV inhibition.

References

- [1] Cheetham, J. J., and Epand, R. M. 'Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes.' Bioscience Reports, 1987.

- [2] Wanka, L., et al. 'The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.' Current Medicinal Chemistry, 2013.

Kinase-Independent Anti-HSV Activity

Tromantadine provides a critical procurement advantage for formulations targeting resistant viral strains because its activation is entirely independent of viral enzymes. Unlike acyclovir, which relies on viral thymidine kinase for phosphorylation and activation, tromantadine acts directly on the cell membrane and viral entry/assembly processes. This allows tromantadine to maintain full efficacy against acyclovir-resistant HSV strains, which represent approximately 5-7% of all HSV infections[1].

| Evidence Dimension | Dependence on viral thymidine kinase (TK) for activation |

| Target Compound Data | Tromantadine: 0% dependence (active against TK-mutant strains) |

| Comparator Or Baseline | Acyclovir: 100% dependence (inactive against TK-mutant strains) |

| Quantified Difference | Maintains efficacy in the 5-7% of HSV cases exhibiting acyclovir resistance |

| Conditions | In vitro and clinical evaluation of acyclovir-resistant HSV strains |

Ensures that APIs procured for topical antiviral gels remain effective even when standard nucleoside therapies fail due to viral mutation.

Bilayer Stabilization vs. Amantadine

Despite sharing an adamantane core, tromantadine and amantadine exhibit opposing effects on host cell membranes. Tromantadine acts as a potent stabilizer of the bilayer phase, preventing the viral-induced cell-cell fusion (syncytia) required for HSV infection. Quantitative differential scanning calorimetry (DSC) demonstrates that at a 0.33 mol fraction, tromantadine raises the bilayer-to-hexagonal phase transition temperature of synthetic dielaidoylphosphatidylethanolamine (DEPE) by +0.46°C. In contrast, amantadine at a similar concentration (0.30 mol fraction) disrupts phospholipid packing, lowering the transition temperature by -0.57°C [1].

| Evidence Dimension | Bilayer-to-hexagonal phase transition temperature change (ΔT) in DEPE |

| Target Compound Data | Tromantadine: +0.46°C (at 0.33 mol fraction) |

| Comparator Or Baseline | Amantadine: -0.57°C (at 0.30 mol fraction) |

| Quantified Difference | 1.03°C net difference in phase transition stabilization |

| Conditions | Differential Scanning Calorimetry (DSC) of model DEPE phospholipid membranes |

Proves that the parent adamantane cannot be used as a low-cost substitute for tromantadine in applications requiring viral membrane fusion inhibition.

Dual-Stage Inhibition of Viral Replication

Tromantadine differentiates itself from standard DNA polymerase inhibitors by arresting both early and late stages of the viral life cycle. In Vero and HEp-2 cell assays, tromantadine completely inhibits HSV-1 production at doses of 500 µg to 1 mg. Crucially, virion and viral polypeptide synthesis are halted whether the compound is added at the exact time of infection (blocking early penetration) or 4 hours post-infection (blocking late assembly and release) [1]. This dual-action profile prevents the virus from relying solely on DNA replication bypass mechanisms.

| Evidence Dimension | Stages of viral life cycle inhibited |

| Target Compound Data | Tromantadine: Inhibits early (penetration) and late (assembly/release) events |

| Comparator Or Baseline | Standard Nucleoside Analogs (e.g., Acyclovir): Inhibit only mid-stage DNA replication |

| Quantified Difference | Complete inhibition of virus production (at 500 µg - 1 mg) even when administered 4 hours post-infection |

| Conditions | Vero and HEp-2 cell cultures infected with HSV-1 (KOS strain) |

Provides formulation developers with a multi-target API that reduces the likelihood of rapid viral mutation and resistance compared to single-target nucleoside analogs.

Topical Gel for Acyclovir-Resistant HSV

Because tromantadine does not require activation by viral thymidine kinase, it is the active pharmaceutical ingredient (API) of choice for developing topical treatments aimed at the 5-7% of HSV infections that exhibit resistance to standard acyclovir therapies [1].

Membrane Fusion and Syncytia Inhibition Probes

Due to its quantifiable ability to raise the bilayer-to-hexagonal phase transition temperature in model phospholipids, tromantadine is highly valuable in virology research as a stabilizing probe to study and inhibit viral-induced cell-cell fusion events, outperforming disruptive analogs like amantadine [2].

Dual-Action Antiviral Therapeutics

Tromantadine's capacity to block both early viral penetration and late-stage assembly makes it a highly effective candidate for multi-stage antiviral drug development, offering a broader window of therapeutic intervention (up to 4 hours post-infection in vitro) than conventional DNA synthesis inhibitors [3].

Application Fit Matrix

References

- [1] Wanka, L., et al. 'The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.' Current Medicinal Chemistry, 2013.

- [2] Cheetham, J. J., and Epand, R. M. 'Comparison of the interaction of the anti-viral chemotherapeutic agents amantadine and tromantadine with model phospholipid membranes.' Bioscience Reports, 1987.

- [3] Rosenthal, K. S., et al. 'Tromantadine: Inhibitor of early and late events in herpes simplex virus replication.' Antimicrobial Agents and Chemotherapy, 1982.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Pharmacology

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BB - Antivirals

D06BB02 - Tromantadine

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AC - Cyclic amines

J05AC03 - Tromantadine

Other CAS

Wikipedia

Explore Compound Types